2-Bromo-6-trifluoromethylnaphthalene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-(trifluoromethyl)naphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrF3/c12-10-4-2-7-5-9(11(13,14)15)3-1-8(7)6-10/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPILDOVQQYRIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 6 Trifluoromethylnaphthalene and Its Derivatives
Strategic Approaches to Regioselective Bromination and Trifluoromethylation of Naphthalene (B1677914) Scaffolds
The introduction of two different substituents at specific positions on the naphthalene core presents a significant synthetic challenge due to the potential for the formation of multiple isomers. Therefore, the development of regioselective methods is paramount.
Direct Functionalization Techniques for Naphthalene Systems
Direct functionalization of the naphthalene ring in a single step is often difficult to control for achieving a specific 2,6-disubstitution pattern with two different groups. Electrophilic bromination of naphthalene typically occurs at the 1-position (alpha-position) due to the higher stability of the corresponding carbocation intermediate. Achieving substitution at the 2-position (beta-position) often requires specific catalysts or directing groups. Similarly, direct trifluoromethylation of naphthalene is challenging and can lead to a mixture of products.
However, the use of shape-selective catalysts, such as zeolites, has shown promise in directing the bromination of naphthalene to specific positions. For instance, the bromination of naphthalene over certain solid catalysts has been investigated to selectively produce various bromonaphthalene isomers. researchgate.netgreenchemistry.ru
Sequential Bromination and Trifluoromethylation Strategies
A more common and controllable approach involves the sequential introduction of the bromo and trifluoromethyl groups. This can be achieved through two primary pathways: bromination of a trifluoromethylated naphthalene or trifluoromethylation of a brominated naphthalene.
Bromination of 2-(Trifluoromethyl)naphthalene:
One potential route is the regioselective bromination of 2-(trifluoromethyl)naphthalene. The trifluoromethyl group is a deactivating and meta-directing group in electrophilic aromatic substitution. Therefore, direct bromination would be expected to yield a mixture of isomers, with substitution occurring on both rings of the naphthalene system. Achieving high selectivity for the 6-position would likely require specific reaction conditions or a catalyst that can overcome the inherent directing effects of the trifluoromethyl group. Research into the catalytic bromination of substituted naphthalenes is ongoing to improve regioselectivity. researchgate.net
Trifluoromethylation of a Bromonaphthalene Precursor:
An alternative and often more viable strategy is the trifluoromethylation of a suitably substituted bromonaphthalene. A key precursor for this approach is 2,6-dibromonaphthalene (B1584627). The synthesis of 2,6-dibromonaphthalene can be achieved with high regioselectivity through a multi-step process involving the polybromination of naphthalene over a montmorillonite (B579905) clay catalyst to form a mixture of tetrabromonaphthalenes, followed by a proto-debromination using n-butyllithium to yield the desired 2,6-dibromonaphthalene. cardiff.ac.ukresearchgate.net
With 2,6-dibromonaphthalene in hand, the next step would be a selective mono-trifluoromethylation. This presents a challenge in differentiating between the two bromine atoms at the 2- and 6-positions. However, subtle differences in the electronic environment of the two positions might allow for regioselective functionalization under carefully controlled conditions.
Another sequential strategy involves starting from 6-bromo-2-naphthylamine. The amino group can be converted to a trifluoromethyl group via a Sandmeyer-type reaction. nih.govorganic-chemistry.orgorganic-chemistry.org This approach involves diazotization of the amino group followed by treatment with a trifluoromethyl source, often in the presence of a copper catalyst. A similar strategy has been reported for the synthesis of 2-bromo-6-fluoronaphthalene (B1267477) from 6-bromo-2-naphthylamine, suggesting the feasibility of this route for the trifluoromethyl analogue. google.com
Advanced Catalytic Systems in the Synthesis of 2-Bromo-6-trifluoromethylnaphthalene
Modern synthetic organic chemistry relies heavily on the use of transition-metal catalysts to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of this compound can benefit significantly from such catalytic methodologies.
Copper-Catalyzed Trifluoromethylation Methodologies
Copper-catalyzed trifluoromethylation has emerged as a powerful tool for the introduction of the trifluoromethyl group onto aromatic and heteroaromatic rings. organic-chemistry.org This method can be applied to the synthesis of this compound, likely starting from a brominated precursor.
For instance, the trifluoromethylation of an aryl halide, such as 2,6-dibromonaphthalene, could potentially be achieved using a copper catalyst in the presence of a suitable trifluoromethylating agent. Various trifluoromethyl sources can be employed, including electrophilic, nucleophilic, and radical trifluoromethylating reagents. The choice of reagent and reaction conditions would be crucial for achieving selective mono-trifluoromethylation.
A plausible route involves the copper-promoted Sandmeyer trifluoromethylation of 6-bromo-2-naphthalenamine. This reaction proceeds through the formation of a diazonium salt from the amine, which then reacts with a copper-trifluoromethyl species to yield the desired product. nih.govorganic-chemistry.org
| Starting Material | Reagents | Catalyst | Product | Reference(s) |
| Aromatic Amines | Trifluoromethylating agent (e.g., Umemoto's reagent), Alkyl nitrite | Copper Powder | Trifluoromethylated Arenes | organic-chemistry.org |
| Aryl Diazonium Salts | Trifluoromethyl source | Copper | Trifluoromethylated Arenes | nih.gov |
Palladium-Catalyzed Cross-Coupling Approaches (e.g., Suzuki-Miyaura Precursors)
Palladium-catalyzed cross-coupling reactions are fundamental in C-C and C-heteroatom bond formation. While not directly used for the final synthetic step to introduce the bromo or trifluoromethyl group in this specific target molecule, they are crucial for the synthesis of precursors and derivatives. For example, if a synthetic route involves building the naphthalene scaffold from smaller fragments, palladium-catalyzed reactions like the Suzuki-Miyaura coupling could be employed.
Furthermore, derivatives of this compound can be readily synthesized using palladium-catalyzed cross-coupling reactions, where the bromine atom serves as a handle for further functionalization.
Other Transition-Metal Catalysis in Naphthalene Derivatization
Other transition metals, such as ruthenium, have also been explored for the functionalization of naphthalene derivatives. For example, ruthenium-catalyzed remote C-H functionalization of naphthalenes has been reported, offering alternative strategies for introducing substituents at specific positions. rsc.org While not directly demonstrated for the synthesis of this compound, these emerging methodologies could potentially be adapted for this purpose in the future.
Oxidative Desulfurization-Fluorination Pathways for Trifluoromethylated Naphthalenes
A key strategy for introducing trifluoromethyl (CF3) groups into aromatic systems involves the transformation of sulfur-containing functional groups. The oxidative desulfurization-fluorination protocol provides a powerful method for converting thioethers into valuable difluoromethyl and trifluoromethyl compounds. rsc.org This pathway is particularly useful for synthesizing fluorinated building blocks. rsc.org
The general mechanism involves the oxidation of a thioether or dithioacetal, followed by reaction with a fluorinating agent. For instance, (2S)-prolinol-derived thioethers have been successfully converted into their corresponding (2S)-2-(difluoromethyl)-N-tosylpyrrolidine and (2S)-2-(trifluoromethyl)-N-tosylpyrrolidine derivatives using this approach. rsc.org While this specific protocol has been detailed for pyrrolidine (B122466) systems, the underlying principles are applicable to the synthesis of trifluoromethylated naphthalenes from appropriate naphthalene thioether precursors.
The choice of fluorinating agent and reaction conditions is critical for the success of this transformation. Common reagents used for such fluorinations include N-halosuccinimides in combination with a fluoride (B91410) source.
Table 1: Key Reagents in Oxidative Desulfurization-Fluorination
| Reagent Type | Example | Role in Reaction |
|---|---|---|
| Substrate | Aryl Thioether (e.g., Naphthalene Thioether) | Starting material containing the sulfur group to be replaced. |
| Oxidizing Agent | N-Iodosuccinimide (NIS), N-Bromosuccinimide (NBS) | Activates the sulfur atom for nucleophilic attack by fluoride. |
| Fluoride Source | Pyridine-HF, Tetrabutylammonium fluoride (TBAF) | Provides the fluorine atoms to form the CF2 or CF3 group. |
Other methods for trifluoromethylation often utilize electrophilic trifluoromethylating reagents, such as Umemoto's or Togni's reagents, which can directly introduce a CF3 group onto an aromatic ring under various catalytic conditions. rsc.orgresearchgate.netresearchgate.netbeilstein-journals.org These reactions can be catalyzed by transition metals like copper or palladium. nih.govbeilstein-journals.org
Synthesis of Related Building Blocks and Precursors
The synthesis of this compound relies on the availability of key precursors and building blocks. The strategic introduction of the bromine and trifluoromethyl groups often involves multi-step synthetic sequences starting from simpler naphthalene derivatives.
A common and versatile precursor is 2-amino-6-bromonaphthalene (B125385) (also known as 6-bromo-2-naphthylamine). nih.gov This compound serves as a critical intermediate because the amino group can be converted into a diazonium salt, which is then readily displaced in a Sandmeyer or Sandmeyer-type reaction to introduce a variety of functional groups, including the trifluoromethyl group. wikipedia.orgnih.govorganic-chemistry.orgchem-station.com The synthesis of 6-bromo-2-naphthylamine can be achieved through methods such as the bromination of 2-naphthylamine (B18577) derivatives. google.com
Another crucial building block is 6-bromo-2-naphthoic acid . echemi.com This compound can be synthesized by several methods. One route involves the hydrolysis of its corresponding ester, methyl 6-bromo-2-naphthalenecarboxylate. echemi.comchemicalbook.com The ester itself can be prepared from 2-naphthoic acid. guidechem.com An alternative pathway to 6-bromo-2-naphthoic acid starts from 6-hydroxy-2-naphthoic acid, which undergoes a Bucherer reaction with ammonia (B1221849) and a sulfite (B76179) to yield 6-amino-2-naphthoic acid. google.com This amino acid is then subjected to a diazotization reaction followed by treatment with copper bromide in a Sandmeyer reaction to afford the final product. google.com
The synthesis of these precursors is summarized below:
Table 2: Synthesis of Key Precursors
| Precursor Compound | Starting Material(s) | Key Reaction(s) |
|---|---|---|
| 6-Bromo-2-naphthoic acid | Methyl 6-bromo-2-naphthalenecarboxylate | Ester Hydrolysis echemi.comchemicalbook.com |
| 6-Bromo-2-naphthoic acid | 6-Hydroxy-2-naphthoic acid | Bucherer Reaction, Diazotization, Sandmeyer Reaction google.com |
| 2-Amino-6-bromonaphthalene | 2-Naphthylamine derivatives | Bromination google.com |
| 2-Bromonaphthalene | β-Naphthol, Triphenylphosphine, Bromine | Bromination orgsyn.org |
| 6-Bromo-2-naphthol | β-Naphthol, Bromine | Bromination, Reduction orgsyn.org |
The Sandmeyer reaction is particularly noteworthy for its ability to convert an aryl amine into an aryl halide or trifluoromethylated compound via a diazonium salt intermediate. wikipedia.orgnih.gov This makes 2-amino-6-bromonaphthalene an ideal precursor for synthesizing compounds with various substitution patterns on the naphthalene core.
Green Chemistry Approaches and Sustainable Synthetic Routes
In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. numberanalytics.comnumberanalytics.com This is particularly relevant in the field of organofluorine chemistry, where traditional methods often employ harsh reagents and toxic solvents.
Several green chemistry strategies have been developed for trifluoromethylation reactions:
Aqueous Reaction Media: Performing reactions in water is a cornerstone of green chemistry. Catalyst-free trifluoromethylation of arenes has been achieved in a water-acetonitrile mixture at mild temperatures using sodium triflinate (Langlois' reagent). rsc.org Similarly, trifluoromethylation of various heterocycles has been successfully conducted in water at room temperature. rsc.org
Mechanochemistry: Solid-state aromatic nucleophilic fluorination using mechanochemical methods (ball milling) has been developed. rsc.org This approach avoids the use of high-boiling, toxic solvents and can be carried out under ambient conditions, offering a more efficient and cost-effective route. rsc.org
Photocatalysis: Visible-light-promoted reactions offer a sustainable energy source for chemical transformations. Light-induced radical cascade trifluoromethylation/cyclization reactions have been developed using CF3Br, an inexpensive and abundant chemical. mdpi.com This method provides a facile way to construct CF3-containing heterocycles under mild conditions. mdpi.com Iron-catalyzed decarboxylative fluoroalkylation of alkenes can also be enabled by light. acs.org
Sustainable Reagents: The use of fluoroform (HCF3), a potent greenhouse gas, as a chemical feedstock represents a significant advancement in sustainability. organic-chemistry.org Fluoroform can be used to generate the CuCF3 reagent, which exhibits high reactivity for the trifluoromethylation of aryl halides under mild, ligandless conditions. organic-chemistry.orgacs.org This provides a cost-effective and atom-economical route to trifluoromethylated compounds. organic-chemistry.org
Biocatalysis: Enzymatic synthesis is emerging as a powerful tool for creating fluorinated compounds. nih.gov Engineered enzymes, such as cytochrome P450, can catalyze the introduction of fluorine or fluoroalkyl groups with high selectivity under mild, aqueous conditions, offering a green alternative to traditional chemical methods. nih.gov
Table 3: Comparison of Traditional vs. Green Synthetic Approaches
| Aspect | Traditional Methods | Green/Sustainable Approaches |
|---|---|---|
| Solvents | Often require anhydrous, high-boiling, or toxic organic solvents. | Utilize water, solvent-free (mechanochemistry), or greener solvent mixtures. rsc.orgrsc.org |
| Energy Source | Often require high temperatures (heating). | Ambient temperature, visible light (photocatalysis). rsc.orgmdpi.com |
| Reagents | May involve stoichiometric use of heavy metals or hazardous reagents. | Catalytic systems, use of sustainable feedstocks (e.g., fluoroform), biocatalysis. organic-chemistry.orgnih.gov |
| Byproducts | Can generate significant amounts of toxic waste. | Higher atom economy, reduced waste generation. |
These green chemistry approaches not only reduce the environmental impact of synthesizing compounds like this compound but also often lead to improved efficiency, selectivity, and safety.
Reaction Mechanisms and Reactivity of 2 Bromo 6 Trifluoromethylnaphthalene
Electrophilic and Nucleophilic Substitution Pathways on the Naphthalene (B1677914) Core
The reactivity of the 2-bromo-6-trifluoromethylnaphthalene core towards substitution reactions is dictated by the combined electronic effects of the bromo and trifluoromethyl substituents. Naphthalene itself is more reactive than benzene (B151609) towards electrophilic substitution, with a preference for reaction at the 1-position (α-position) due to the formation of a more stable carbocation intermediate. libretexts.org However, the presence of deactivating groups significantly alters this reactivity. numberanalytics.com
The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I). vaia.comnih.gov This effect substantially reduces the electron density of the naphthalene ring system, making it significantly less susceptible to electrophilic attack. vaia.commdpi.com In cases where electrophilic substitution does occur on a trifluoromethyl-substituted ring, the group directs incoming electrophiles to the meta position relative to itself, as this avoids placing the destabilizing positive charge of the intermediate carbocation adjacent to the electron-deficient CF3-bearing carbon. vaia.com The bromo group is also deactivating due to its inductive effect, but its lone pairs allow for a weak resonance-donating effect (+R), making it an ortho-, para-director for electrophilic substitution.
Conversely, the strong electron-withdrawing nature of the trifluoromethyl group makes the naphthalene core susceptible to nucleophilic aromatic substitution (SNAr). libretexts.org Aromatic systems with potent electron-withdrawing groups can stabilize the negative charge of the intermediate Meisenheimer complex formed during the addition of a nucleophile. libretexts.orgstackexchange.com This stabilization is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group, allowing for delocalization of the negative charge onto the group. In this compound, the trifluoromethyl group is para to the bromo group (relative to the C2 and C6 positions on the naphthalene scaffold), which strongly activates the C-Br bond towards nucleophilic attack. The general mechanism for SNAr involves the initial, rate-determining addition of the nucleophile to form a resonance-stabilized anionic intermediate, followed by the rapid elimination of the leaving group (in this case, the bromide ion) to restore aromaticity. youtube.comnih.gov
Mechanistic Investigations of C-Br Bond Activation in Cross-Coupling Reactions
The carbon-bromine bond in this compound serves as a key functional handle for a variety of metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed reactions are among the most powerful tools for constructing C-C bonds from aryl halides. The general mechanistic cycle for these transformations, such as the Suzuki or Stille couplings, is well-established and involves a sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. numberanalytics.comnih.govnobelprize.org
Oxidative Addition : The catalytic cycle begins with a coordinatively unsaturated Palladium(0) species, which undergoes oxidative addition into the C-Br bond of this compound. This step involves the cleavage of the C-Br bond and the formation of a new organopalladium(II) complex, where both the aryl group and the bromide are bonded to the palladium center. nobelprize.orgfiveable.me The electron-deficient nature of the naphthalene ring, due to the -CF3 group, can facilitate this step.
Transmetalation : In this step, the organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the palladium(II) complex. nobelprize.orgwikipedia.org For the Suzuki reaction, the organoboron species, such as a boronic acid, must first be activated by a base to form a more nucleophilic boronate complex, which then facilitates the transfer of the organic moiety to the palladium center, displacing the halide. wikipedia.orgorganic-chemistry.org
Reductive Elimination : This is the final, product-forming step. The two organic groups attached to the palladium(II) center couple, forming a new C-C bond and the desired product. Simultaneously, the palladium center is reduced from Pd(II) back to the catalytically active Pd(0) state, which can then enter another catalytic cycle. nih.govfiveable.me
The table below summarizes typical conditions for a generic Suzuki coupling involving an aryl bromide.
| Component | Example | Role in Mechanism |
|---|---|---|
| Aryl Halide | This compound | Electrophile for oxidative addition |
| Organoboron Reagent | Phenylboronic acid | Source of nucleophilic carbon group |
| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Mediates the coupling cycle (Pd(0)/Pd(II)) |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Activates the boronic acid for transmetalation |
| Solvent | Toluene/Water, Dioxane, or DMF | Solubilizes reactants and catalyst |
Copper-catalyzed reactions, particularly the Ullmann condensation and related couplings, are classic methods for forming C-C and C-heteroatom bonds with aryl halides. organic-chemistry.orgwikipedia.org While traditionally requiring harsh conditions, modern ligand systems have enabled these reactions to proceed under milder temperatures. wikipedia.org
The mechanism of copper-catalyzed reactions is complex and can vary, but a commonly proposed pathway involves a Cu(I)/Cu(III) catalytic cycle, especially for C-heteroatom couplings. nih.govrsc.org
A Cu(I) salt reacts with a nucleophile (e.g., an alcohol, amine, or thiol) in the presence of a base to form a copper(I)-nucleophile complex. nih.gov
This complex then undergoes oxidative addition with the aryl halide (this compound), forming a transient Cu(III) intermediate. wikipedia.orgnih.gov
Reductive elimination from the Cu(III) species yields the final coupled product and regenerates a Cu(I) halide, which can re-enter the catalytic cycle. nih.gov
An alternative mechanism, particularly for the classic Ullmann biaryl synthesis, may involve the formation of an organocopper(I) intermediate, which then reacts with a second molecule of the aryl halide. wikipedia.org Radical pathways have also been considered but are less commonly invoked based on modern mechanistic studies. wikipedia.org
The formation of carbon-heteroatom bonds (C-N, C-O, C-S) at the C2 position of the naphthalene core can be achieved using various transition metal catalysts, most notably palladium and copper. nih.govnih.govresearchgate.net
For C-N and C-O bond formation , the Buchwald-Hartwig amination (palladium-catalyzed) and Ullmann condensation (copper-catalyzed) are prominent examples. The mechanisms are analogous to the C-C coupling reactions described above. In the Buchwald-Hartwig reaction, the catalytic cycle involves:
Oxidative addition of the C-Br bond to a Pd(0) complex.
Formation of a palladium-amido or palladium-alkoxo complex by reaction with the amine or alcohol nucleophile in the presence of a base.
Reductive elimination to form the C-N or C-O bond and regenerate the Pd(0) catalyst.
For C-S bond formation , both palladium and copper catalysts are effective. nih.govnih.gov The palladium-catalyzed coupling of thiols with aryl bromides follows a similar mechanistic pathway involving oxidative addition, formation of a palladium-thiolate complex, and reductive elimination. nih.gov Copper-catalyzed C-S coupling reactions often proceed via the Ullmann-type mechanism previously discussed. researchgate.net
The table below provides a generalized overview of catalysts used for C-Heteroatom bond formation.
| Bond Formed | Typical Catalyst System | Reaction Name |
|---|---|---|
| C-N | Palladium with phosphine (B1218219) ligands (e.g., BINAP, XPhos) | Buchwald-Hartwig Amination |
| C-O | Copper(I) salts with ligands (e.g., phenanthroline) | Ullmann Condensation |
| C-S | Palladium or Copper catalysts | Thioetherification / C-S Coupling |
Reactivity of the Trifluoromethyl Group and its Electronic Influence
The trifluoromethyl (-CF3) group itself is generally unreactive under common organic synthesis conditions due to the strength of the C-F bonds. Its primary role is to modulate the electronic properties of the naphthalene system to which it is attached. mdpi.comnih.gov
The electronic influence of the trifluoromethyl group is dominated by a potent electron-withdrawing inductive effect (-I). nih.govresearchgate.net This arises from the high electronegativity of the three fluorine atoms, which polarize the C-F bonds and, consequently, the bond between the trifluoromethyl carbon and the naphthalene ring. This strong inductive pull withdraws electron density from the entire π-system. vaia.com
Unlike groups such as nitro (-NO2) or cyano (-CN), the trifluoromethyl group does not possess a conventional π-system to engage in resonance withdrawal (-R effect). It is considered to have only a weak resonance-withdrawing character, sometimes attributed to hyperconjugation involving the C-F σ* orbitals. researchgate.net The net result is that the -CF3 group is one of the most powerful electron-withdrawing substituents, deactivating the aromatic ring towards electrophilic attack and increasing the acidity of any N-H or O-H protons on substituents elsewhere on the ring. nih.govmdpi.com This strong deactivation also enhances the electrophilicity of the naphthalene ring carbons, making the molecule more susceptible to nucleophilic attack, as discussed in section 3.1. libretexts.org
C-F Bond Activation Studies
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, and its selective activation is a significant challenge. In the context of this compound, the trifluoromethyl (CF3) group presents three such strong bonds. While specific studies on the C-F bond activation of this compound are not extensively documented in publicly available literature, the reactivity of the CF3 group can be inferred from studies on other trifluoromethylarenes.
The activation of a C-F bond in a trifluoromethyl group is a formidable task due to the high bond dissociation energy. Research in this area has explored various strategies, including the use of highly reactive species or catalytic systems to lower the activation energy barrier. For instance, electrochemical methods have been developed for the trihydrodefluorination of trifluoromethylarenes, converting the CF3 group into a methyl (CH3) group. This process often involves the in-situ generation of highly Lewis acidic silyl (B83357) cations that can mediate fluoride (B91410) abstraction.
Another approach involves transition-metal-mediated or -catalyzed processes. These reactions are typically initiated by the formation of an organometallic intermediate, which then undergoes β- or α-fluorine elimination. While oxidative addition to a C-F bond is challenging, these elimination pathways can proceed under milder conditions. Photochemical methods have also emerged for the defluorinative alkylation of compounds containing a trifluoromethyl group, often utilizing a hydrogen atom transfer (HAT) catalyst in the presence of a Lewis acid.
It is important to note that in this compound, the C-Br bond is significantly more reactive than the C-F bonds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are expected to proceed selectively at the C-Br bond, leaving the trifluoromethyl group intact. This chemoselectivity is a common feature in the functionalization of halo-perfluoroalkyl arenes. The electron-withdrawing nature of the trifluoromethyl group can also influence the reactivity of the C-Br bond, potentially making it more susceptible to oxidative addition in catalytic cycles.
Intermolecular Interactions and Their Impact on Reactivity (e.g., Halogen Bonding, π–π Stacking)
The reactivity and solid-state structure of this compound are influenced by a variety of non-covalent intermolecular interactions, primarily halogen bonding and π–π stacking. These interactions play a crucial role in crystal engineering and can affect the accessibility of reactive sites.
Halogen Bonding:
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). In this compound, the bromine atom can participate in halogen bonding. The strength of this interaction is influenced by the electron-withdrawing trifluoromethyl group, which can enhance the electrophilic character of the bromine atom.
Studies on related bromo- and iodo-pentafluorobenzene systems have provided insights into the nature of these interactions. Computational investigations have shown that these molecules can form dimers and other aggregates through σ-hole⋯π and π-hole⋯π bonds. The σ-hole is a region of positive electrostatic potential on the halogen atom, which directs the interaction with electron-rich regions of adjacent molecules.
The fluorine atoms of the trifluoromethyl group can also participate in weaker halogen bonds, acting as Lewis bases. However, the bromine atom is expected to be the more significant halogen bond donor in this molecule.
π–π Stacking:
The naphthalene core of this compound provides a large, electron-rich π-system that can engage in π–π stacking interactions. These interactions are a result of electrostatic and van der Waals forces between the aromatic rings of adjacent molecules. The presence of the electron-withdrawing trifluoromethyl group can significantly modulate these interactions.
Computational studies on fluorinated and trifluoromethylated benzene dimers have shown that trifluoromethylation can lead to enhanced intermolecular interaction energies, reduced π–π distances, and more favorable cofacial orientations compared to their non-fluorinated counterparts. This enhancement is attributed to an increased molecular quadrupole moment and dispersion interactions associated with the trifluoromethyl group. In the case of this compound, this would suggest that the π–π stacking interactions are likely to be a significant factor in its solid-state packing.
Research on perfluorohalogenated naphthalenes has further revealed that these molecules can exhibit unique stacked geometries involving the cooperation of π-hole bonding with σ-hole bonding. Current time information in Pasuruan, ID. This suggests that the interplay between halogen bonding and π–π stacking in this compound could lead to complex and well-defined supramolecular architectures.
The following table summarizes the key intermolecular interactions involving this compound and their expected characteristics based on studies of analogous compounds.
| Interaction Type | Participating Atoms/Groups | Expected Characteristics | Impact on Reactivity |
| Halogen Bonding | C-Br bond | Directional interaction with the bromine atom acting as a Lewis acid. Strength enhanced by the electron-withdrawing CF3 group. | Can influence crystal packing and the accessibility of the bromine atom for reactions. |
| π–π Stacking | Naphthalene rings | Enhanced interaction energy and potentially shorter intermolecular distances due to the CF3 group. | Affects the solid-state structure and can influence reaction rates in the solid state. |
| Weak C-F···H Interactions | CF3 group and hydrogen atoms on adjacent molecules | Weaker, less directional interactions. | Contribute to the overall stability of the crystal lattice. |
Spectroscopic Characterization and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-Bromo-6-trifluoromethylnaphthalene, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy is employed for a complete structural assignment.
Proton (¹H) NMR spectroscopy provides information about the number, environment, and coupling of hydrogen atoms in a molecule. In the case of this compound, the aromatic protons on the naphthalene (B1677914) ring system will exhibit characteristic chemical shifts and coupling patterns.
The expected ¹H NMR spectrum would show signals in the aromatic region, typically between 7.0 and 8.5 ppm. The protons on the naphthalene ring will experience deshielding effects from the aromatic system and further influence from the electron-withdrawing bromine and trifluoromethyl substituents. The specific chemical shifts and coupling constants (J-values) would allow for the unambiguous assignment of each proton to its position on the naphthalene core. For instance, protons adjacent to the bromine or trifluoromethyl group would be expected to show distinct shifts compared to the other aromatic protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-1 | 7.8 - 8.2 | d | 8.0 - 9.0 |
| H-3 | 7.6 - 8.0 | dd | 8.0 - 9.0, 1.5 - 2.5 |
| H-4 | 7.7 - 8.1 | d | 8.0 - 9.0 |
| H-5 | 7.9 - 8.3 | d | 8.0 - 9.0 |
| H-7 | 7.7 - 8.1 | dd | 8.0 - 9.0, 1.5 - 2.5 |
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.
The spectrum is expected to show 11 distinct signals, corresponding to the 10 carbon atoms of the naphthalene ring and the one carbon of the trifluoromethyl group. The chemical shifts of the aromatic carbons will be in the range of 120-140 ppm. The carbon atom attached to the bromine (C-2) will be shifted to a higher field (lower ppm value) due to the heavy atom effect, while the carbon attached to the electron-withdrawing trifluoromethyl group (C-6) will be deshielded and appear at a lower field (higher ppm value). The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 | 128 - 132 |
| C-2 | 118 - 122 |
| C-3 | 129 - 133 |
| C-4 | 127 - 131 |
| C-4a | 132 - 136 |
| C-5 | 125 - 129 |
| C-6 | 128 - 132 (quartet, JC-F ≈ 30-40 Hz) |
| C-7 | 124 - 128 |
| C-8 | 126 - 130 |
| C-8a | 133 - 137 |
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to characterize fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of the -CF₃ group is typically observed in the range of -60 to -70 ppm relative to a standard such as CFCl₃. The presence of a single sharp singlet in the ¹⁹F NMR spectrum would confirm the presence and the chemical environment of the trifluoromethyl group. sigmaaldrich.com
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.
The IR spectrum of this compound would be expected to show characteristic absorption bands for the aromatic C-H stretching vibrations (around 3050-3100 cm⁻¹), C=C stretching vibrations of the naphthalene ring (in the region of 1450-1600 cm⁻¹), and C-H in-plane and out-of-plane bending vibrations. The strong C-F stretching vibrations of the trifluoromethyl group are expected to appear in the region of 1100-1350 cm⁻¹. The C-Br stretching vibration would be observed at lower wavenumbers, typically in the range of 500-650 cm⁻¹.
Raman spectroscopy, being complementary to IR, would also provide valuable information. Aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C-F bonds in the CF₃ group would also be Raman active.
High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular and Fragment Identification
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion of this compound. This allows for the determination of its elemental formula (C₁₁H₆BrF₃). The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one bromine atom, with two peaks of nearly equal intensity separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes).
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique would be used to confirm the purity of the compound and to analyze its fragmentation pattern upon electron ionization. Expected fragmentation pathways would include the loss of a bromine atom, a fluorine atom, or a CF₃ group, leading to the formation of characteristic fragment ions that would further support the proposed structure.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound (C₁₁H₆BrF₃), the theoretical elemental composition can be calculated. Experimental data from elemental analysis should closely match these theoretical values to confirm the purity and the elemental formula of the synthesized compound.
Table 3: Theoretical Elemental Composition of this compound (C₁₁H₆BrF₃)
| Element | Percentage (%) |
|---|---|
| Carbon (C) | 45.09 |
| Hydrogen (H) | 2.06 |
| Bromine (Br) | 27.26 |
Note: These are theoretical values. Experimental results are typically considered acceptable if they are within ±0.4% of the theoretical values.
X-ray Diffraction Studies for Solid-State Molecular Architecture (on related compounds or derivatives)
While the specific crystal structure of this compound is not extensively detailed in publicly available literature, X-ray diffraction studies on closely related brominated naphthalene derivatives provide significant insights into the anticipated solid-state molecular architecture. These studies are crucial for understanding the intermolecular interactions and packing arrangements that govern the crystalline form of such compounds. The presence of a bulky bromine atom and a trifluoromethyl group on the naphthalene core is expected to significantly influence these packing motifs.
Analysis of related structures, such as brominated acenaphthene (B1664957) and tris(bromomethyl)naphthalene derivatives, reveals common packing features and intermolecular interactions that are likely relevant to this compound. For instance, in the crystal structure of 5,6-dibromoacenaphthene, molecules are linked through interplanar π-π interactions between the acenaphthene planes. scienceasia.org This suggests that π-stacking could be a significant stabilizing force in the crystal lattice of this compound.
The crystallographic data from these related structures provide a foundational understanding of the types of intermolecular forces and packing arrangements that could be expected in the solid state of this compound. The interplay of π-π stacking, potential halogen bonding, and weak hydrogen bonds would likely define its molecular architecture.
Table 1: Crystallographic Data for Related Brominated Naphthalene Derivatives
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| 5,6-Dibromoacenaphthene | C₁₂H₈Br₂ | Monoclinic | P2₁/n | 7.88(1) | 11.64(1) | 11.62(1) | 107.09(9) | scienceasia.org |
| 1,6,7-Tris(bromomethyl)naphthalene | C₁₃H₁₁Br₃ | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | researchgate.net |
| 2-Bromo-6-hydrazinylpyridine | C₅H₆BrN₃ | Orthorhombic | P2₁2₁2₁ | Not Specified | Not Specified | Not Specified | Not Specified | researchgate.net |
Theoretical and Computational Studies on 2 Bromo 6 Trifluoromethylnaphthalene
Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometries
Computational studies utilizing Density Functional Theory (DFT) are instrumental in elucidating the electronic structure and geometric parameters of 2-Bromo-6-trifluoromethylnaphthalene. These calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). The optimization process yields the most stable conformation of the molecule by minimizing its energy.
Key parameters derived from DFT calculations include bond lengths, bond angles, and dihedral angles. For this compound, the calculations would provide insights into the planarity of the naphthalene (B1677914) core and the orientation of the bromo and trifluoromethyl substituents. The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A larger energy gap suggests higher stability and lower reactivity.
The distribution of these frontier orbitals is also visualized to understand the regions of the molecule that are most likely to be involved in electron donation (HOMO) and electron acceptance (LUMO). For this compound, the HOMO is expected to be localized primarily on the naphthalene ring and the bromine atom, while the LUMO may have significant contributions from the trifluoromethyl group and the naphthalene system.
Interactive Data Table: Calculated Geometric and Electronic Parameters for this compound
| Parameter | Calculated Value | Unit |
| Total Energy | Value | Hartrees |
| HOMO Energy | Value | eV |
| LUMO Energy | Value | eV |
| HOMO-LUMO Gap | Value | eV |
| Dipole Moment | Value | Debye |
Note: The values in this table are placeholders and would be populated with data from specific DFT calculations.
Natural Bond Orbital (NBO) Analysis for Charge Distribution and Bonding Interactions
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the charge distribution and bonding interactions within a molecule. This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds.
For this compound, NBO analysis would provide the natural atomic charges on each atom, revealing the electron-donating or electron-withdrawing effects of the substituents. The bromine atom is expected to have a partial positive charge due to its polarizability, while the highly electronegative fluorine atoms of the trifluoromethyl group will induce a significant positive charge on the adjacent carbon atom.
Interactive Data Table: Selected NBO Analysis Results for this compound
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP (Br) | π* (C-C) | Value |
| LP (F) | σ* (C-C) | Value |
| π (C-C) | π* (C-C) | Value |
Note: The values in this table are placeholders and would be populated with data from specific NBO calculations.
Atoms in Molecules (AIM) Analysis for Electron Density Topography
The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the topology of the electron density. This analysis defines atoms and chemical bonds based on the gradient vector field of the electron density. Key topological parameters at the bond critical points (BCPs), such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), provide insights into the nature of the chemical bonds.
For this compound, AIM analysis would be used to characterize the C-C bonds within the naphthalene ring, the C-Br bond, and the C-C and C-F bonds associated with the trifluoromethyl group. The values of ρ(r) and ∇²ρ(r) at the BCPs can distinguish between shared (covalent) and closed-shell (ionic or van der Waals) interactions. Negative values of the Laplacian indicate a concentration of electron density, characteristic of covalent bonds, while positive values suggest depletion of electron density. The sign of the total energy density at the BCP can further classify the covalent interactions.
Computational Modeling of Reaction Pathways, Transition States, and Energy Profiles
Computational modeling can be employed to investigate the reactivity of this compound by simulating its potential reaction pathways. This involves identifying the structures of reactants, products, and, crucially, the transition states that connect them. By calculating the energies of these species, a reaction energy profile can be constructed.
For instance, the susceptibility of the bromine atom to nucleophilic substitution could be modeled. The calculations would involve optimizing the geometry of the transition state for the reaction and determining the activation energy barrier. A lower activation energy would indicate a more facile reaction. Similarly, electrophilic aromatic substitution reactions on the naphthalene ring could be explored, with calculations predicting the most likely sites of attack by analyzing the energies of the intermediate sigma complexes. These computational models provide valuable mechanistic insights that can guide experimental synthetic efforts.
Prediction of Spectroscopic Parameters and Validation against Experimental Data
Theoretical calculations are highly valuable for predicting various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model. For this compound, key spectroscopic properties that can be calculated include:
Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra. The calculated frequencies are often scaled to improve agreement with experimental spectra. This allows for the assignment of specific vibrational modes to the observed spectral bands.
NMR Chemical Shifts: The nuclear magnetic resonance (NMR) chemical shifts for ¹H, ¹³C, and ¹⁹F can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predicted shifts are crucial for interpreting experimental NMR spectra and confirming the molecular structure.
Electronic Transitions: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum (UV-Vis). The calculations provide the excitation energies and oscillator strengths for the electronic transitions, which correspond to the absorption maxima (λmax) observed experimentally.
The close agreement between predicted and experimental spectroscopic data would provide confidence in the accuracy of the computational model and the reliability of the calculated electronic and structural properties of this compound.
Advanced Research Applications in Materials Science and Organic Electronics
Integration as Key Building Blocks for High-Performance Semiconducting Materials
The molecular architecture of 2-Bromo-6-trifluoromethylnaphthalene makes it an attractive precursor for organic semiconductors. The naphthalene (B1677914) unit provides a large, planar π-conjugated system that can facilitate charge transport, while the potent electron-withdrawing nature of the trifluoromethyl group helps to lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This modification is crucial for developing n-type (electron-transporting) and ambipolar semiconductors, which are often less common and less stable than p-type (hole-transporting) materials. The bromine atom serves as a reactive handle for polymerization and synthesis through common cross-coupling reactions.
In the field of organic field-effect transistors (OFETs), materials with high charge carrier mobility and environmental stability are paramount. The incorporation of trifluoromethylnaphthalene moieties into conjugated polymers or small molecules is a key strategy for developing high-performance n-type semiconductors. The electron-deficient nature of the trifluoromethylated naphthalene core can enhance electron injection and transport properties.
While direct studies on this compound as a starting monomer are not extensively detailed in public literature, the principles are well-established through related structures. For instance, naphthalene tetracarboxylic diimides (NDIs), another class of naphthalene-based building blocks, demonstrate that functionalization with electron-withdrawing groups is a highly effective strategy for creating stable n-type OFET materials. nih.gov The introduction of fluorinated groups like -CF3 promotes desirable π–π intermolecular interactions and can lead to materials with excellent air stability and high electron mobility, essential characteristics for practical OFET applications. nih.govresearchgate.net
Table 1: Properties of Related Naphthalene-Based n-Type Semiconductors
| Compound Family | Key Substituent | Typical Electron Mobility (cm²/V·s) | Air Stability |
|---|---|---|---|
| Naphthalene Diimides (NDIs) | Trifluoromethoxybenzyl | 3.58 × 10⁻² | High |
| Naphthalene Diimides (NDIs) | Trifluoromethylthiobenzyl | ~0.1 - 0.7 | High |
This table presents data for related naphthalene compounds functionalized with fluorine-containing groups to illustrate the effectiveness of this chemical strategy.
In organic light-emitting diodes (OLEDs), materials must possess not only good charge transport properties but also high photoluminescence quantum yields. Trifluoromethylated aromatic compounds are often used in host materials, transport layer materials, or as part of the emissive fluorophore itself. The -CF3 group can increase the thermal and morphological stability of thin films and tune the emission color by altering the HOMO-LUMO energy gap. Furthermore, incorporating such groups can disrupt intermolecular packing to reduce concentration quenching, a phenomenon that lowers emission efficiency at high concentrations.
The this compound unit can be incorporated into larger molecular structures to create novel fluorophores. By using the bromine atom to couple the naphthalene unit with other aromatic systems, chemists can design emitters with specific colors and performance characteristics for OLED displays and solid-state lighting.
In organic photovoltaics (OPVs), the power conversion efficiency is highly dependent on the energy level alignment of the donor and acceptor materials. The electron-accepting character of the trifluoromethylnaphthalene moiety makes it a candidate for integration into non-fullerene acceptors (NFAs) or electron-transporting layers. Its inclusion can help tune the LUMO level to create a favorable offset with the donor material, which is necessary for efficient charge separation at the donor-acceptor interface.
For perovskite solar cells, stability and efficiency are often enhanced by engineering the interfaces between the perovskite active layer and the charge transport layers. While not documented specifically for this compound, closely related halogenated naphthalenes have been investigated as interfacial modulators. These molecules can passivate defects at the perovskite surface and optimize the energy level alignment, thereby improving charge extraction and reducing recombination losses.
Design and Synthesis of Advanced Functional Materials Incorporating the Naphthalene Core
This compound is a versatile building block for constructing complex conjugated materials. The bromine atom is readily transformed or used in a variety of powerful carbon-carbon bond-forming reactions, including:
Suzuki Coupling: Reaction with boronic acids or esters.
Stille Coupling: Reaction with organostannanes.
Heck Coupling: Reaction with alkenes.
Direct (Hetero)arylation Polymerization (D(H)AP): A more atom-economical method that involves the direct coupling of C-H bonds with C-Br bonds. nih.gov
These synthetic routes allow for the systematic incorporation of the 2-trifluoromethylnaphthalene unit into conjugated polymers. nih.govnih.gov By alternating this electron-deficient unit with electron-rich monomers, chemists can create donor-acceptor polymers with tailored band gaps and electronic properties for applications ranging from transistors to solar cells. The rigid and planar structure of the naphthalene core helps to promote chain planarity in the resulting polymers, which is often beneficial for charge transport.
Role as Interfacial Modulators in Electronic Device Architectures
Interfacial modulators are thin molecular layers placed between the different functional layers of an electronic device (e.g., between the electrode and the semiconductor, or between the semiconductor and the dielectric). Their purpose is to improve device performance by enhancing charge injection/extraction, passivating surface defects, and optimizing energy level alignment.
The strong dipole moment and electron-withdrawing character of the trifluoromethyl group make this compound and its derivatives promising candidates for interfacial engineering. When deposited as a self-assembled monolayer or a thin film, these molecules can alter the work function of electrode surfaces, leading to a reduction in the energy barrier for charge injection. In devices like perovskite solar cells, such molecules can interact with the perovskite surface, reducing defects and improving the transfer of charge carriers to the transport layers.
Strategies for Modulating Electronic Properties (e.g., HOMO/LUMO Levels) through Substituent Effects
The most significant contribution of the this compound unit to a material's properties is its powerful ability to modulate frontier molecular orbital (HOMO and LUMO) energy levels. The -CF3 group is one of the strongest electron-withdrawing substituents used in organic electronics.
Lowering LUMO and HOMO Levels: The primary effect of the -CF3 group is to significantly lower the energy of both the HOMO and LUMO levels. A lower LUMO level is critical for achieving stable n-type conduction, as it makes the material more resistant to oxidation by air. nih.gov
Tuning the Energy Gap: While both orbitals are lowered, the magnitude of the shift can differ, allowing for fine-tuning of the material's optical and electronic band gap.
High Sensitivity to Other Substituents: Theoretical studies have shown that the presence of one or more -CF3 groups on a naphthalene ring makes the system's electronic properties exceptionally sensitive to the effects of other attached functional groups. mdpi.com This high sensitivity means that even small changes to other parts of the molecule can lead to predictable and significant changes in the HOMO/LUMO levels, making trifluoromethylated naphthalenes excellent platforms for designing materials with precisely targeted electronic characteristics. mdpi.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Naphthalene Tetracarboxylic Diimides (NDIs) |
| Boronic acids |
Exploration in Ligand Design and Coordination Chemistry (for derived systems)
The compound this compound serves as a versatile precursor in the design of specialized ligands for coordination chemistry. Its utility stems from the presence of two key functional features: the reactive carbon-bromine bond and the electron-withdrawing trifluoromethyl group on the naphthalene scaffold. These characteristics allow for the strategic synthesis of a variety of ligands, which can then be used to form coordination complexes with diverse metal centers. The resulting metal complexes have potential applications in catalysis, materials science, and organic electronics, driven by the unique electronic and steric properties imparted by the trifluoromethylnaphthalene moiety.
A primary pathway for transforming this compound into functional ligands is through palladium-catalyzed cross-coupling reactions. nih.gov This class of reactions enables the formation of new carbon-carbon or carbon-heteroatom bonds at the site of the bromine atom. For instance, coupling reactions can be employed to introduce phosphine (B1218219) or N-heterocyclic carbene (NHC) functionalities, which are prominent ligand types in coordination chemistry. nih.govnih.govresearchgate.net
The synthesis of phosphine ligands derived from this compound can be envisioned through reactions such as the Stille or Suzuki coupling, where the bromo-naphthalene derivative is reacted with an organotin or organoboron reagent containing a phosphine group. rsc.org Alternatively, direct phosphination reactions can be utilized. The resulting phosphine ligands, bearing the 6-trifluoromethylnaphthalen-2-yl substituent, can then be coordinated to various transition metals, such as palladium, rhodium, or gold. The strong electron-withdrawing nature of the trifluoromethyl group is expected to significantly influence the electronic properties of the resulting metal complexes, potentially enhancing their catalytic activity or stability.
Similarly, N-heterocyclic carbene (NHC) ligands can be prepared from this compound. The synthesis typically involves an initial substitution of the bromine with an amine, followed by cyclization to form an imidazolium (B1220033) or related azolium salt. Deprotonation of this salt yields the free carbene, which can then be coordinated to a metal center. nih.govresearchgate.net NHC ligands are known for forming robust bonds with metals and have found widespread use in catalysis. The incorporation of the trifluoromethylnaphthalene group can modulate the steric bulk and electronic donor/acceptor properties of the NHC ligand, thereby fine-tuning the performance of the corresponding metal catalyst.
The coordination chemistry of ligands derived from this compound is an area of active research. The trifluoromethyl group, being a strong electron-withdrawing substituent, can impact the electron density at the metal center in a coordination complex. This can alter the reactivity, redox potentials, and spectroscopic properties of the complex. For example, in catalytic applications, this electronic effect can influence the rates of oxidative addition and reductive elimination steps in a catalytic cycle. youtube.com Furthermore, the rigid and planar naphthalene backbone provides a well-defined steric environment around the metal center, which can be exploited to control selectivity in catalytic transformations.
While specific examples of coordination complexes derived directly from this compound are not extensively documented in publicly available literature, the established principles of ligand synthesis and coordination chemistry provide a clear framework for their potential development and application. The combination of a reactive handle for ligand synthesis (the bromo group) and a powerful electronic modifier (the trifluoromethyl group) on a robust aromatic scaffold makes this compound a promising building block for the creation of novel ligands and coordination compounds with tailored properties for advanced applications in materials science and organic electronics.
Future Research Directions and Unexplored Avenues
Development of Novel and More Efficient Catalytic Transformations
The bromine atom at the 2-position of 2-Bromo-6-trifluoromethylnaphthalene serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions. While foundational reactions like Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings are anticipated to be applicable, future research should focus on developing more advanced and efficient catalytic systems tailored for this specific substrate. The electron-withdrawing nature of the trifluoromethyl group can significantly influence the reactivity of the C-Br bond, necessitating the development of bespoke catalyst systems.
Future investigations could explore:
Advanced Ligand Scaffolds: The development of novel phosphine (B1218219) ligands, N-heterocyclic carbenes (NHCs), and other supporting ligands is crucial. These ligands can be designed to enhance the oxidative addition of the palladium catalyst to the C-Br bond, which can be challenging for electron-deficient aryl halides. Furthermore, ligands that promote facile reductive elimination to afford the desired coupled products in high yields and with excellent functional group tolerance will be of paramount importance.
C-H Activation/Functionalization: A highly attractive, yet challenging, future direction would be the development of catalytic systems capable of directly functionalizing the C-H bonds of the naphthalene (B1677914) core of this compound. This would provide a more atom-economical approach to synthesizing highly substituted naphthalene derivatives, bypassing the need for pre-functionalized starting materials.
A summary of potential catalytic transformations for this compound is presented in Table 1.
| Catalytic Reaction | Potential Coupling Partner | Potential Product Application |
| Suzuki-Miyaura Coupling | Arylboronic acids/esters | Conjugated polymers, OLED materials |
| Buchwald-Hartwig Amination | Primary/secondary amines | Pharmaceutical intermediates, hole-transport materials |
| Heck Reaction | Alkenes | Stilbene derivatives, organic dyes |
| Sonogashira Coupling | Terminal alkynes | π-conjugated systems, molecular wires |
| C-H Activation | Various coupling partners | Highly substituted naphthalenes |
Exploration of Emerging Applications in Advanced Materials Science
The unique electronic properties conferred by the trifluoromethyl group make this compound a compelling building block for a new generation of advanced materials. The high electronegativity and lipophilicity of the CF3 group can enhance properties such as thermal stability, solubility, and charge-transport characteristics.
Promising areas for future materials science research include:
Organic Light-Emitting Diodes (OLEDs): The trifluoromethylnaphthalene core can be incorporated into novel emissive materials, host materials, and charge-transport layers for OLEDs. The CF3 group can be used to tune the HOMO/LUMO energy levels, leading to materials with improved efficiency, color purity, and operational stability.
Liquid Crystals: The rigid naphthalene core combined with the polar trifluoromethyl group suggests that derivatives of this compound could exhibit interesting liquid crystalline properties. Future research could focus on the synthesis and characterization of novel thermotropic liquid crystals for applications in displays and photonics.
Fluorinated Polymers: Polymerization of monomers derived from this compound could lead to novel fluorinated polymers with unique properties. These materials could find applications as high-performance dielectrics, hydrophobic coatings, and gas separation membranes. The trifluoromethyl group can enhance the polymer's thermal stability and chemical resistance.
Application in Multi-Component Reactions and Cascade Processes
Multi-component reactions (MCRs) and cascade processes offer significant advantages in terms of efficiency and atom economy by combining multiple reaction steps into a single synthetic operation. The reactivity of the C-Br bond and the influence of the trifluoromethyl group on the electronic landscape of the naphthalene ring make this compound an ideal candidate for the development of novel MCRs and cascade reactions.
Future research in this area could focus on:
Palladium-Catalyzed MCRs: Designing one-pot reactions where this compound sequentially reacts with multiple coupling partners. For instance, a sequence involving a Sonogashira coupling followed by a cyclization reaction could lead to the rapid assembly of complex polycyclic aromatic hydrocarbons.
Radical-Mediated Cascade Reactions: Initiating a radical cascade reaction at the C-Br bond could lead to the formation of multiple C-C or C-heteroatom bonds in a single step. Visible-light photoredox catalysis could be a powerful tool for generating the initial radical species under mild conditions.
Synthesis of Heterocyclic Scaffolds: Utilizing this compound in cascade reactions that lead to the formation of novel heterocyclic systems fused to the naphthalene core. Such compounds are of significant interest in medicinal chemistry and materials science. Recent studies on the defluorinative multicomponent cascade reactions of trifluoromethylarenes via photoexcited palladium catalysis could provide a framework for developing similar reactions with this compound. nih.gov
In-Situ Spectroscopic Characterization of Reaction Intermediates
A deeper understanding of the reaction mechanisms involved in the transformations of this compound is crucial for the rational design of more efficient catalytic systems and reaction conditions. In-situ spectroscopic techniques provide a powerful means to probe reaction pathways and identify transient intermediates in real-time.
Future research should employ techniques such as:
In-Situ NMR Spectroscopy: To monitor the formation and consumption of reactants, intermediates, and products in real-time. This can provide valuable kinetic data and help to elucidate the structure of key intermediates, such as organometallic species formed during cross-coupling reactions.
In-Situ IR and Raman Spectroscopy: To identify changes in vibrational modes associated with bond formation and breaking. These techniques are particularly useful for studying the coordination of ligands to metal centers and for observing the evolution of functional groups throughout a reaction.
In-Situ Mass Spectrometry: To detect and identify low-concentration intermediates and byproducts, providing a more complete picture of the reaction network.
A summary of in-situ techniques and their potential applications is provided in Table 2.
| In-Situ Technique | Information Gained | Potential Application to this compound |
| NMR Spectroscopy | Reaction kinetics, structural elucidation of intermediates | Studying the mechanism of palladium-catalyzed cross-coupling reactions |
| IR/Raman Spectroscopy | Vibrational modes, functional group evolution | Monitoring ligand coordination and changes in the naphthalene core |
| Mass Spectrometry | Detection of low-concentration species, byproduct identification | Identifying transient organometallic intermediates |
Advanced Multi-Scale Computational Modeling for Material and Device Performance Prediction
Computational modeling has become an indispensable tool in modern chemistry and materials science, enabling the prediction of molecular properties and the performance of materials and devices before their synthesis and fabrication. For this compound and its derivatives, multi-scale computational modeling can provide invaluable insights and guide experimental efforts.
Future computational studies should focus on:
Quantum Chemical Calculations: Employing Density Functional Theory (DFT) and other high-level quantum chemical methods to predict the electronic properties of molecules derived from this compound. This includes calculating HOMO/LUMO energy levels, charge distribution, and excited state properties, which are crucial for designing materials for OLEDs and other electronic devices.
Molecular Dynamics Simulations: To study the morphology and intermolecular interactions in the solid state. This is particularly important for predicting the charge transport properties of organic semiconductors and for understanding the self-assembly of liquid crystalline phases.
Device-Level Modeling: Integrating the molecular-level properties obtained from quantum chemical and molecular dynamics simulations into device-level models to predict the performance of, for example, an OLED. This can help to optimize the device architecture and material composition for maximum efficiency and stability. A theoretical study on the charge transport properties of trifluoromethyl-substituted naphthalene has already demonstrated the feasibility of such computational investigations. researchgate.net
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Bromo-6-trifluoromethylnaphthalene?
- Methodological Answer : The synthesis typically involves bromination of naphthalene derivatives followed by trifluoromethylation. For example:
Bromination : Use N-bromosuccinimide (NBS) or bromine under controlled conditions to introduce bromine at the 2-position of naphthalene .
Trifluoromethylation : Employ cross-coupling reactions (e.g., Kumada or Suzuki-Miyaura) with trifluoromethylboronic acid derivatives. Palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) are critical for regioselectivity .
- Key Reaction Conditions :
| Step | Reagents/Catalysts | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Bromination | NBS, AIBN | CCl₄ | 80°C | 75–85% |
| Trifluoromethylation | Pd(PPh₃)₄, CF₃Bpin | THF | 60°C | 60–70% |
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃) shows aromatic protons at δ 7.4–8.2 ppm, with coupling constants confirming substitution patterns. ¹⁹F NMR confirms the trifluoromethyl group (δ -60 to -65 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 275.9784 for C₁₁H₆BrF₃) .
- IR : Stretching vibrations for C-Br (~550 cm⁻¹) and CF₃ (~1150 cm⁻¹) .
Advanced Research Questions
Q. How can Suzuki-Miyaura coupling be optimized for introducing trifluoromethyl groups into naphthalene systems?
- Methodological Answer :
- Catalyst Selection : Use Pd(OAc)₂ with SPhos ligands for enhanced stability and reactivity .
- Solvent Effects : Dioxane or toluene improves coupling efficiency compared to THF due to better ligand coordination .
- Additives : K₂CO₃ or CsF as bases facilitate transmetalation steps .
- Critical Parameters :
| Parameter | Optimal Range | Impact |
|---|---|---|
| Temperature | 80–100°C | Higher yields but risk of decomposition |
| Reaction Time | 12–24 hrs | Ensures complete conversion |
| Molar Ratio (Substrate:CF₃ Source) | 1:1.2 | Minimizes side reactions |
Q. What strategies mitigate toxicity concerns in biological applications of halogenated naphthalenes?
- Methodological Answer :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to reduce metabolic activation and genotoxicity .
- In Silico Screening : Use tools like ProTox-II to predict toxicity profiles before synthesis .
- In Vitro Assays : Prioritize Ames tests (for mutagenicity) and hepatocyte viability assays (e.g., HepG2 cells) .
Q. How to resolve contradictory data in reactivity studies (e.g., unexpected byproducts in coupling reactions)?
- Methodological Answer :
- Control Experiments : Repeat reactions under inert atmospheres (e.g., N₂) to rule out oxidative side reactions .
- Isolation of Intermediates : Use TLC or HPLC to identify and characterize transient species .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict reaction pathways and transition states to explain discrepancies .
Data Contradiction Analysis
Q. Why do trifluoromethylation yields vary across studies despite similar conditions?
- Methodological Answer :
- Impurity Effects : Trace moisture or oxygen degrades Pd catalysts. Use rigorous drying (e.g., molecular sieves) and glovebox techniques .
- Substrate Purity : Confirm starting material purity via GC-MS or HPLC. Even 5% impurities can alter reaction pathways .
- Ligand Degradation : Monitor ligand stability via ³¹P NMR during catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
